molecular formula C13H12ClNO B14110084 2-(4-Chloro-3-methylphenoxy)aniline

2-(4-Chloro-3-methylphenoxy)aniline

Cat. No.: B14110084
M. Wt: 233.69 g/mol
InChI Key: SJJGXFOVGIVWJL-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)aniline is an organic compound with the molecular formula C13H12ClNO It is a derivative of aniline, where the aniline moiety is substituted with a 4-chloro-3-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)aniline typically involves the nucleophilic substitution reaction of 4-chloro-3-methylphenol with aniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to deprotonate the phenol and facilitate the nucleophilic attack on the aniline. The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are conducted at elevated temperatures.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aniline derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylphenoxy)aniline
  • 4-(2-Methylphenoxy)aniline
  • 3-Chloro-2-(4-methylphenoxy)aniline

Uniqueness

2-(4-Chloro-3-methylphenoxy)aniline is unique due to the specific positioning of the chloro and methyl groups on the phenoxy ring. This structural arrangement can influence its reactivity and interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)aniline

InChI

InChI=1S/C13H12ClNO/c1-9-8-10(6-7-11(9)14)16-13-5-3-2-4-12(13)15/h2-8H,15H2,1H3

InChI Key

SJJGXFOVGIVWJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC=C2N)Cl

Origin of Product

United States

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